molecular formula C16H13N5O3 B2440627 methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate CAS No. 887635-90-7

methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate

Cat. No.: B2440627
CAS No.: 887635-90-7
M. Wt: 323.312
InChI Key: YBPXXWQOXRSGQV-UHFFFAOYSA-N
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Description

Methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate (CAS 887635-90-7) is a synthetic organic compound with a molecular formula of C16H13N5O3 and a molecular weight of 323.31 g/mol . This reagent integrates multiple functional groups of significant interest in medicinal chemistry and drug design, including a benzamide scaffold, a methyl ester, and a 1H-tetrazole ring. The 1H-tetrazole moiety is a pivotal feature, serving as a versatile bioisostere for carboxylic acids or 1,2,3-triazole rings in molecular design . This replacement is a established strategy to enhance the properties of lead compounds, as it can improve metabolic stability and influence hydrogen-bonding capacity, which may lead to improved pharmacokinetic profiles . Research into tetrazole-containing analogs has demonstrated their potential in generating compounds with enhanced biological activity. For instance, studies have shown that the bioisosteric replacement of a 1,2,3-triazole with a 1H-tetrazole ring in certain benzamide scaffolds can significantly enhance anti-leukemic activity in vitro, achieving cytotoxic effects at nanomolar concentrations against various cancer cell lines . The compound's structure, which combines an amide linker with a tetrazole heterocycle, makes it a valuable intermediate for researchers developing novel molecules for pharmacological screening and structure-activity relationship (SAR) studies . It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)13-7-2-3-8-14(13)18-15(22)11-5-4-6-12(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPXXWQOXRSGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate typically involves the formation of the tetrazole ring followed by its attachment to the benzamido and benzoate groups. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be catalyzed by various metal catalysts such as zinc salts or can be performed under microwave irradiation to improve yields and reaction times .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is unique due to its combination of the tetrazole ring with benzamido and benzoate groups, which can enhance its biological activity and specificity compared to simpler tetrazole derivatives .

Biological Activity

Methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate is a compound that incorporates a tetrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₃N₅O₃
  • Molecular Weight : 323.31 g/mol
  • CAS Number : 352678-55-8

This compound features a tetrazole ring, which contributes to its unique pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Compounds containing tetrazole rings are recognized for their broad spectrum of biological activities, including:

  • Antibacterial Activity : Tetrazole derivatives have shown effectiveness against various bacterial strains.
  • Antifungal Properties : Some studies indicate that tetrazole-containing compounds can inhibit fungal growth.
  • Antitumor Effects : Research has highlighted the potential of tetrazole derivatives in cancer treatment by inducing apoptosis in tumor cells.
  • Anti-inflammatory Activities : These compounds may also play a role in modulating inflammatory responses.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The tetrazole ring can mimic carboxylic acids, allowing it to interact with various enzymes and receptors.
  • Modulation of Signaling Pathways : This compound may influence signaling pathways involved in inflammation and cell proliferation.
  • DNA Interaction : Some studies suggest that tetrazole derivatives can intercalate with DNA, affecting replication and transcription processes.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined the antitumor effects of various tetrazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values demonstrating potent activity at low concentrations .

Antibacterial Properties

In another investigation, the antibacterial efficacy of this compound was evaluated against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntitumorHeLa Cells15
AntibacterialStaphylococcus aureus10
AntifungalCandida albicans20

Q & A

Q. What are the critical steps and optimization strategies for synthesizing methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate?

The synthesis involves coupling a benzamide derivative with a tetrazole precursor. Key steps include:

  • Amide bond formation : Reacting 3-(1H-tetrazol-1-yl)benzoic acid with methyl 2-aminobenzoate using coupling agents like EDC/HOBt.
  • Tetrazole ring introduction : Cyclization of nitrile intermediates with sodium azide under acidic conditions. Optimization focuses on reaction temperature (typically 60–80°C), solvent selection (DMF or THF), and purification via column chromatography. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirmed by NMR .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • 1H/13C NMR : Peaks at δ 8.5–9.0 ppm (tetrazole protons), δ 3.9 ppm (methyl ester), and aromatic protons in the 7.0–8.5 ppm range.
  • Mass spectrometry : Molecular ion peak at m/z 351.3 (M+H)+.
  • X-ray crystallography (if available): Resolves spatial arrangement of the tetrazole and benzamide moieties .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water.
  • Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres. Stability in biological assays (e.g., cell culture media) requires validation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer) of this compound?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentrations (IC50 vs. MIC).
  • Structural analogs : Compare activity with derivatives (e.g., 4-tetrazolyl vs. 3-tetrazolyl substitution; see vs. 1). Methodology :
  • Use standardized protocols (CLSI guidelines for antimicrobial assays; MTT assays for cytotoxicity).
  • Perform SAR studies to isolate functional group contributions .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., for proteases or kinases).
  • Molecular docking : Align the tetrazole moiety with catalytic sites (e.g., COX-2 or angiotensin receptors).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics. Controls: Include positive inhibitors (e.g., indomethacin for COX-2) and validate target specificity via siRNA knockdown .

Q. How does regioisomerism (3- vs. 4-tetrazolyl substitution) impact pharmacological properties?

  • 3-Tetrazolyl : Enhanced hydrogen-bonding capacity due to spatial proximity to the benzamide group.
  • 4-Tetrazolyl : Altered steric interactions, potentially reducing off-target effects. Validation :
  • Compare logP values (HPLC-derived) to assess lipophilicity differences.
  • Test in vivo bioavailability using rodent models (oral vs. intravenous administration) .

Q. What strategies mitigate synthetic challenges, such as low yields in the final coupling step?

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h.
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyl for carboxylic acids).
  • Catalytic systems : Use Pd/Cu catalysts for Ullmann-type couplings. Post-synthesis purity is verified via HPLC (>95%) .

Q. How can computational methods predict this compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • In silico tools : SwissADME for bioavailability radar; ProTox-II for toxicity endpoints.
  • Metabolism prediction : Cytochrome P450 isoform interactions via docking (e.g., CYP3A4). Validate predictions with in vitro hepatocyte assays and Caco-2 permeability models .

Methodological and Theoretical Frameworks

Q. How to integrate this compound into a theoretical framework for drug discovery?

Link its mechanism to established pathways:

  • Angiotensin II receptor antagonism : Tetrazole analogs (e.g., losartan) target AT1 receptors.
  • COX-2 inhibition : Benzamide derivatives mimic NSAID pharmacophores. Validation : Perform comparative studies with reference drugs in relevant disease models .

Q. What statistical approaches address variability in biological replicate data for this compound?

  • ANOVA with post-hoc tests : For dose-response studies.
  • Principal component analysis (PCA) : Identifies outliers in high-throughput screening.
  • Bayesian modeling : Predicts EC50 confidence intervals from sparse data .

Q. How to design ecotoxicological studies for environmental impact assessment?

  • OECD guidelines : Test acute toxicity in Daphnia magna (48h LC50).
  • Degradation studies : Monitor hydrolysis/photolysis via HPLC-MS.
  • Bioaccumulation : Measure logKow and BCF (bioconcentration factor) in fish models .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Standard operating procedures (SOPs) : Document reaction conditions (e.g., inert gas use).
  • Inter-laboratory validation : Share batches for cross-testing bioactivity.
  • Open-access data : Publish NMR/mass spectra in repositories like ChemSpider .

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